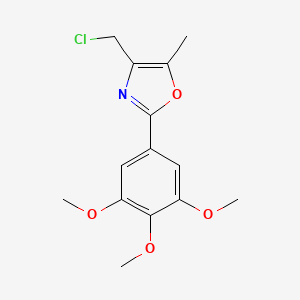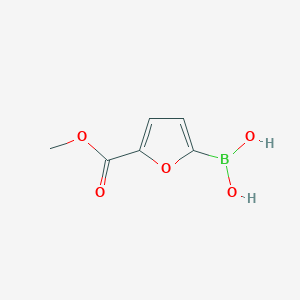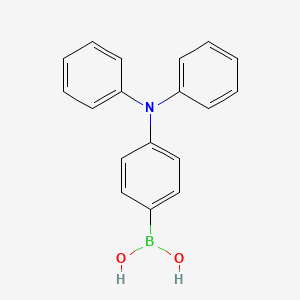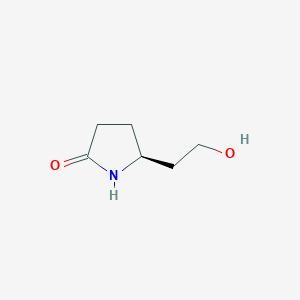
4,5-Dibrombenzol-1,2-diamin
Übersicht
Beschreibung
4,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Br2N2. It is a derivative of benzene, where two bromine atoms are substituted at the 4th and 5th positions, and two amino groups are substituted at the 1st and 2nd positions. This compound is known for its crystalline powder form and has various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
4,5-Dibromobenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicine: Explored for its anticancer properties, particularly in the treatment of pancreatic cancer.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4,5-Dibromobenzene-1,2-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states. Additionally, 4,5-Dibromobenzene-1,2-diamine can bind to DNA and RNA, affecting nucleic acid stability and function .
Cellular Effects
The effects of 4,5-Dibromobenzene-1,2-diamine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic cancer cells, 4,5-Dibromobenzene-1,2-diamine has been shown to reduce cell viability and inhibit colony formation . It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses to stress .
Molecular Mechanism
At the molecular level, 4,5-Dibromobenzene-1,2-diamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases involved in cell proliferation and survival . Additionally, 4,5-Dibromobenzene-1,2-diamine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in altered cellular functions and responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dibromobenzene-1,2-diamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4,5-Dibromobenzene-1,2-diamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 4,5-Dibromobenzene-1,2-diamine can lead to sustained changes in cellular metabolism and function, as observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4,5-Dibromobenzene-1,2-diamine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively modulate cellular processes . At higher doses, 4,5-Dibromobenzene-1,2-diamine may induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in significant changes in cellular function and viability.
Metabolic Pathways
4,5-Dibromobenzene-1,2-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, 4,5-Dibromobenzene-1,2-diamine influences the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
The transport and distribution of 4,5-Dibromobenzene-1,2-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins .
Subcellular Localization
4,5-Dibromobenzene-1,2-diamine exhibits specific subcellular localization patterns that affect its activity and function. It can be targeted to particular compartments or organelles through post-translational modifications and targeting signals . For instance, 4,5-Dibromobenzene-1,2-diamine may accumulate in the nucleus, where it interacts with nucleic acids and regulatory proteins, influencing gene expression and cellular responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromobenzene-1,2-diamine typically involves the bromination of benzene derivatives followed by amination. One common method includes the bromination of 1,2-diaminobenzene using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of 4,5-Dibromobenzene-1,2-diamine may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromobenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the bromine atoms with another electrophile.
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as alkyl or acyl groups.
Oxidation and Reduction: The compound can be oxidized to form quinoxaline derivatives or reduced to form corresponding aniline derivatives.
Common Reagents and Conditions:
Bromine: Used for further bromination reactions.
Acetic Acid: Common solvent for bromination reactions.
Alkylating Agents: Used in nucleophilic substitution reactions.
Major Products Formed:
Quinoxaline Derivatives: Formed through oxidation reactions.
Aniline Derivatives: Formed through reduction reactions.
Vergleich Mit ähnlichen Verbindungen
1,2-Diaminobenzene: Lacks the bromine substituents, making it less reactive in certain chemical reactions.
4,5-Dichlorobenzene-1,2-diamine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
4,5-Difluorobenzene-1,2-diamine: Fluorine substituents provide different electronic properties compared to bromine.
Uniqueness: 4,5-Dibromobenzene-1,2-diamine is unique due to its specific bromine substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
4,5-dibromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXGKCVKGXHPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480013 | |
| Record name | 4,5-Dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49764-63-8 | |
| Record name | 4,5-Dibromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dibromo-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
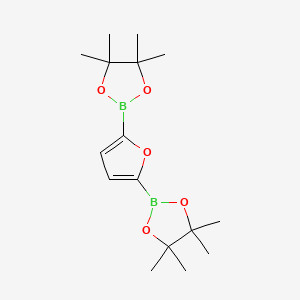


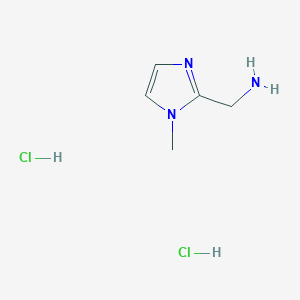

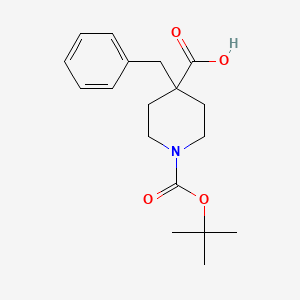
![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)

